molecular formula C7H14N2O2S B12979001 2-(Methylsulfonyl)-2-azaspiro[3.3]heptan-6-amine

2-(Methylsulfonyl)-2-azaspiro[3.3]heptan-6-amine

Cat. No.: B12979001
M. Wt: 190.27 g/mol
InChI Key: PQGWINBXRZBGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

      Major Products: These reactions can yield different products, such as amine derivatives or spirocyclic compounds.

  • Scientific Research Applications

  • Mechanism of Action

    • Detailed mechanisms are scarce, but it likely interacts with biological targets via its amine group.
    • Further studies are needed to elucidate specific pathways and molecular interactions.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are rare, other spirocyclic amines or sulfonamides may share structural features.

      Uniqueness: Its spirocyclic nature and methylsulfonyl group distinguish it from more common amines.

    Remember that this compound’s research landscape is still evolving, and further investigations will enhance our understanding.

    Properties

    Molecular Formula

    C7H14N2O2S

    Molecular Weight

    190.27 g/mol

    IUPAC Name

    2-methylsulfonyl-2-azaspiro[3.3]heptan-6-amine

    InChI

    InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-7(5-9)2-6(8)3-7/h6H,2-5,8H2,1H3

    InChI Key

    PQGWINBXRZBGOY-UHFFFAOYSA-N

    Canonical SMILES

    CS(=O)(=O)N1CC2(C1)CC(C2)N

    Origin of Product

    United States

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